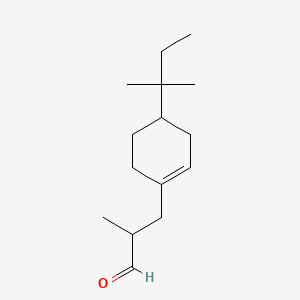
4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al est un composé organique présentant une structure complexe qui comprend un cycle cyclohexène, un groupe propyle et un groupe fonctionnel aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique l'alkylation du cyclohexène avec du chlorure de 1,1-diméthylpropyle en présence d'une base forte, suivie de l'introduction du groupe aldéhyde par des réactions d'oxydation. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et la pureté.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des processus de lots ou continus à grande échelle. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut améliorer l'efficacité et la possibilité de mise à l'échelle de la synthèse. Les méthodes industrielles se concentrent également sur la minimisation des sous-produits et la garantie de la durabilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en alcool correspondant à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle cyclohexène peut subir des réactions de substitution électrophile, où des substituants sont introduits à des positions spécifiques sur le cycle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3) et autres agents oxydants forts.
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4) et hydrogénation catalytique.
Substitution : Réactifs électrophiles tels que les halogènes (Cl2, Br2) et les agents nitrants (HNO3).
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés halogénés ou nitrés du composé d'origine.
Applications De Recherche Scientifique
Le 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme élément constitutif dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber les membranes cellulaires ou à interférer avec les processus métaboliques essentiels des micro-organismes. Les effets du composé sont souvent dépendants de la concentration et peuvent varier en fonction du système biologique spécifique étudié.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The compound’s effects are often concentration-dependent and can vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1,1-Diméthylpropyl)-α-méthyl-benzènepropanal : Partage un cadre structurel similaire, mais avec un cycle benzénique au lieu d'un cycle cyclohexène.
4-(1,1-Diméthylpropyl)-phénol : Contient un groupe phénol au lieu d'un groupe aldéhyde.
Unicité
Le 4-(1,1-Diméthylpropyl)-α-méthylcyclohexène-1-propan-1-al est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Numéro CAS |
94200-92-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal |
InChI |
InChI=1S/C15H26O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6,11-12,14H,5,7-10H2,1-4H3 |
Clé InChI |
FMFYFUNZTWZIGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(=CC1)CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


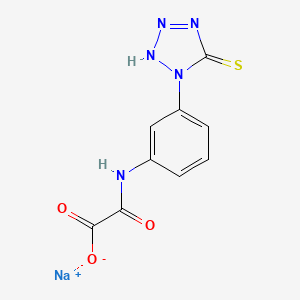
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
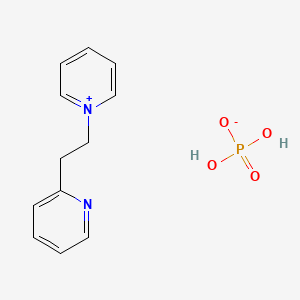
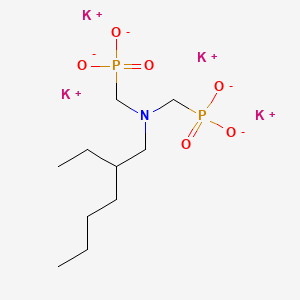
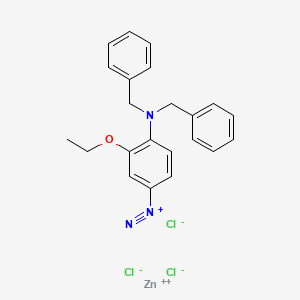

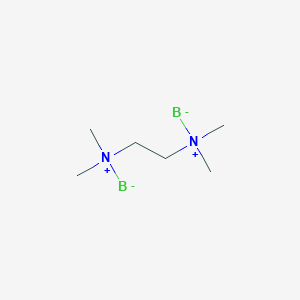

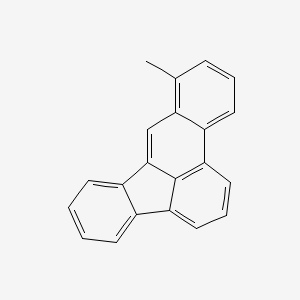
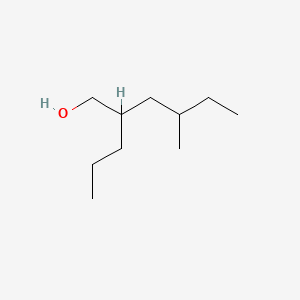
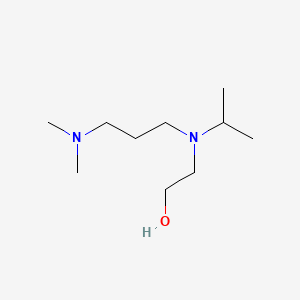
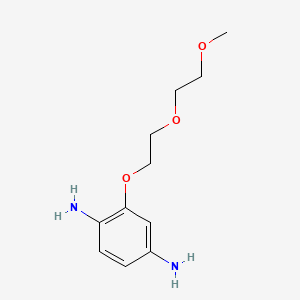
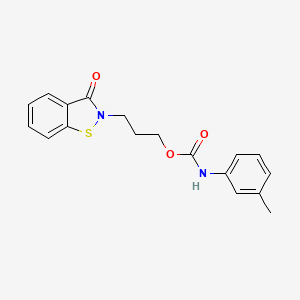
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
